2-Chloro-2-fluoro-2-phenylacetonitrile
Overview
Description
2-Chloro-2-fluoro-2-phenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with both chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-fluoro-2-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with chlorine and fluorine sources under controlled conditions. For instance, the reaction of phenylacetonitrile with chlorine gas in the presence of a catalyst can yield chloro-substituted phenylacetonitrile. Similarly, fluorination can be achieved using reagents like Selectfluor® .
Industrial Production Methods: Industrial production of chloro(fluoro)phenylacetonitrile typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-fluoro-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation can produce corresponding acids or ketones .
Scientific Research Applications
2-Chloro-2-fluoro-2-phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for detecting biomolecules.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of chloro(fluoro)phenylacetonitrile involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to specific biological effects .
Comparison with Similar Compounds
Phenylacetonitrile: The parent compound without chlorine and fluorine substitutions.
Benzyl cyanide: Another related compound with similar structural features.
Phenylacetone: A compound with a similar phenyl ring but different functional groups.
Uniqueness: 2-Chloro-2-fluoro-2-phenylacetonitrile is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These substitutions can enhance its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-chloro-2-fluoro-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTCKIAIYHDWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660264 | |
Record name | Chloro(fluoro)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948014-31-1 | |
Record name | Chloro(fluoro)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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